1-Fluoro-2-butyne

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

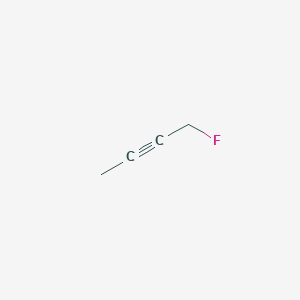

1-Fluoro-2-butyne, also known as this compound, is a useful research compound. Its molecular formula is C4H5F and its molecular weight is 72.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Reactivity

1-Fluoro-2-butyne has the molecular formula C4H5F and features a triple bond between carbon atoms, which contributes to its reactivity. The presence of the fluorine atom enhances its electrophilic character, making it a valuable intermediate in various chemical reactions.

Organic Synthesis

This compound is primarily used as a reagent in organic synthesis. Its unique structure allows it to participate in several chemical reactions, including:

- Nucleophilic Substitution Reactions : The fluorine atom can be replaced by nucleophiles, enabling the synthesis of various fluorinated compounds.

- Alkyne Coupling Reactions : It can undergo coupling reactions to form larger carbon frameworks, which are essential in the synthesis of complex organic molecules.

Data Table: Key Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of fluorine with nucleophiles | 2-Butanol |

| Alkyne Coupling | Formation of larger carbon structures | Various polyalkynes |

| Cycloaddition | Reaction with dienes to form cyclic compounds | Diels-Alder products |

Medicinal Chemistry

Recent studies have highlighted the potential of this compound in medicinal chemistry. Its reactivity makes it suitable for the development of new pharmaceuticals and bioactive compounds.

Case Study: Bio-orthogonal Click Reactions

Research has demonstrated that this compound can be utilized in bio-orthogonal click reactions, particularly in strain-promoted azide–alkyne cycloadditions (SPAAC). This application is significant for in vivo imaging and drug delivery systems due to its high selectivity and stability in biological environments. The incorporation of this compound into these reactions allows for the formation of complex biomolecules without interfering with biological processes .

Materials Science

In materials science, this compound is explored for its potential in developing advanced materials with specific properties. Its ability to form stable polymers and composites makes it an attractive candidate for creating functional materials.

Case Study: Polymer Development

A study investigated the use of this compound in synthesizing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. These polymers have applications in coatings, adhesives, and other industrial products where durability is crucial .

Environmental Applications

The environmental implications of using fluorinated compounds like this compound are also being studied. Its potential role in developing environmentally friendly solvents and reagents could contribute to greener chemistry practices.

Case Study: Green Chemistry Initiatives

Research efforts are ongoing to evaluate the use of this compound as a solvent in various chemical processes, aiming to reduce hazardous waste and improve reaction efficiencies. These initiatives align with the principles of green chemistry by minimizing environmental impact while maximizing performance .

Propriétés

Formule moléculaire |

C4H5F |

|---|---|

Poids moléculaire |

72.08 g/mol |

Nom IUPAC |

1-fluorobut-2-yne |

InChI |

InChI=1S/C4H5F/c1-2-3-4-5/h4H2,1H3 |

Clé InChI |

IGHFHTRBISWTOK-UHFFFAOYSA-N |

SMILES canonique |

CC#CCF |

Synonymes |

1-fluoro-2-butyne |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.